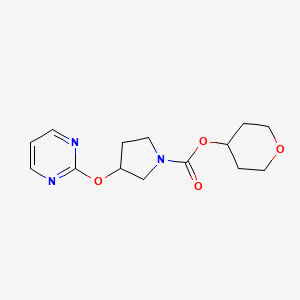

tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate

Beschreibung

Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound featuring a tetrahydropyran ring, a pyrimidinyl group, and a pyrrolidine carboxylate moiety

Eigenschaften

IUPAC Name |

oxan-4-yl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c18-14(21-11-3-8-19-9-4-11)17-7-2-12(10-17)20-13-15-5-1-6-16-13/h1,5-6,11-12H,2-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOWFWJSVRRYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)OC3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a diester or diketone precursor.

Attachment of the Pyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a pyrimidinyl halide reacts with the hydroxyl group of the pyrrolidine derivative.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is usually formed via an intramolecular cyclization reaction, often catalyzed by an acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine or tetrahydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl group, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives. Substitution reactions typically result in the replacement of leaving groups with nucleophiles, forming new C-N, C-S, or C-O bonds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Cognitive Disorders

- Antidepressant Activity

- Antitumor Activity

Case Studies

Wirkmechanismus

The mechanism of action of tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine and tetrahydropyran rings provide structural stability and facilitate binding to the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate: Similar in structure but with a pyridinyl group instead of a pyrimidinyl group.

Tetrahydro-2H-pyran-4-yl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate: Features a pyrazinyl group, offering different electronic properties and reactivity.

Uniqueness

Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidinyl group, in particular, allows for unique interactions with biological targets, differentiating it from similar compounds with pyridinyl or pyrazinyl groups.

Biologische Aktivität

Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran ring, a pyrimidin-2-yloxy group, and a pyrrolidine-1-carboxylate moiety. Its structural complexity is believed to contribute to its multifaceted biological effects.

1. Cognitive Enhancement

Research indicates that derivatives of this compound can elevate central cyclic guanosine monophosphate (cGMP) levels in the brain, which is associated with improved cognitive functions. In rodent models, these compounds exhibit procognitive activity, suggesting potential applications in treating cognitive disorders such as Alzheimer’s disease .

2. Monoamine Reuptake Inhibition

A series of related compounds, including N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, have been identified as selective dual inhibitors of serotonin (5-HT) and norepinephrine (NA) reuptake. These inhibitors demonstrate good metabolic stability and wide ligand selectivity, indicating their potential for treating depression and anxiety disorders .

3. Antitumor Activity

Compounds derived from tetrahydro-2H-pyran structures have shown promising antitumor effects by inhibiting Class I PI3-kinase enzymes. This inhibition plays a crucial role in cancer cell proliferation and survival, making these compounds candidates for cancer therapy .

The biological activity of tetrahydro-2H-pyran derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compounds selectively inhibit phosphodiesterase (PDE) enzymes, particularly PDE9A, which is involved in the degradation of cGMP. This leads to increased cGMP levels and enhanced synaptic signaling .

- Receptor Modulation : By acting on serotonin and norepinephrine transporters, these compounds modulate neurotransmitter levels in the synaptic cleft, contributing to their antidepressant effects .

Case Study 1: Cognitive Enhancement in Rodents

In a study assessing the cognitive-enhancing properties of a derivative compound (PF-04447943), it was found that administration led to significant improvements in memory tasks among transgenic mouse models. The mechanism was linked to increased cGMP levels and subsequent synaptic stabilization .

Case Study 2: Antitumor Efficacy

Another study highlighted the antitumor efficacy of tetrahydro-2H-pyran derivatives against various cancer cell lines. The compounds demonstrated potent inhibitory activity against Class I PI3K enzymes, resulting in reduced cell proliferation and increased apoptosis in treated cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.